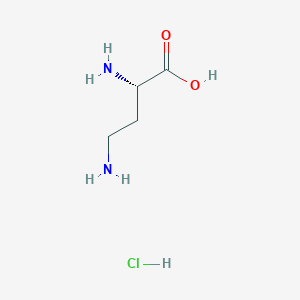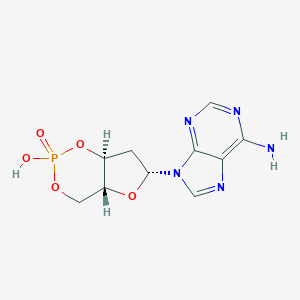
ar-Isopropylphenylacetaldehyde
Descripción general
Descripción
Ar-Isopropylphenylacetaldehyde, also known as IPA or 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound used in the synthesis of various psychoactive substances, including MDMA (ecstasy) and methamphetamine. Since its discovery in the early 20th century, IPA has been the subject of extensive scientific research due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of ar-Isopropylphenylacetaldehyde is not fully understood. However, it is believed to act as a precursor to various psychoactive substances, including MDMA and methamphetamine. ar-Isopropylphenylacetaldehyde is converted into these substances through a series of chemical reactions, which are catalyzed by enzymes in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ar-Isopropylphenylacetaldehyde are largely dependent on the psychoactive substance it is used to synthesize. However, studies have shown that ar-Isopropylphenylacetaldehyde can have a range of effects on the central nervous system, including increased serotonin release and dopamine release. These effects are thought to contribute to the psychoactive properties of MDMA and methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ar-Isopropylphenylacetaldehyde in lab experiments is its versatility in the synthesis of various psychoactive substances. It can be synthesized using a range of methods and can be used to produce a variety of compounds. However, the use of ar-Isopropylphenylacetaldehyde in lab experiments can also be limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on ar-Isopropylphenylacetaldehyde. One potential area of study is the development of new pain medications based on the analgesic properties of ar-Isopropylphenylacetaldehyde. Another area of research is the development of new antibacterial and antifungal agents based on the biological activities of ar-Isopropylphenylacetaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of ar-Isopropylphenylacetaldehyde and its potential applications in the pharmaceutical industry.
Métodos De Síntesis
Ar-Isopropylphenylacetaldehyde can be synthesized through various methods, including the Wacker oxidation of safrole, isosafrole, or piperonal. The Wacker oxidation involves the use of palladium catalysts and oxygen to convert the precursor compound into ar-Isopropylphenylacetaldehyde. Other methods of synthesis include the use of aluminum amalgam and mercury (II) chloride, as well as the Leuckart reaction.
Aplicaciones Científicas De Investigación
Ar-Isopropylphenylacetaldehyde has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. ar-Isopropylphenylacetaldehyde has also been shown to have analgesic effects, making it a potential candidate for the development of pain medications.
Propiedades
IUPAC Name |
2-(3-propan-2-ylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFBQRBPDVZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892310 | |
| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ar-Isopropylphenylacetaldehyde | |
CAS RN |
1335-44-0, 433229-60-8 | |
| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ar-isopropylphenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















